molecular formula C7H6N2OS B8551123 1,2,3-Benzothiadiazol-7-ylmethanol

1,2,3-Benzothiadiazol-7-ylmethanol

Cat. No.: B8551123
M. Wt: 166.20 g/mol
InChI Key: MMJJSXHLELHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Benzothiadiazole Chemistry

1,2,3-Benzothiadiazole (B1199882) is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. nih.gov This structural arrangement confers distinct chemical properties upon the molecule. The synthesis of the parent 1,2,3-benzothiadiazole ring system can be achieved through methods such as the diazotization of 2-aminothiophenol (B119425). nih.gov The reactivity of the 1,2,3-benzothiadiazole core is characterized by its relative resistance to electrophilic substitution compared to naphthalene, with nitration proceeding slowly. nih.gov

The subject of this article, 1,2,3-Benzothiadiazol-7-ylmethanol, is a derivative of this core structure, featuring a hydroxymethyl group (-CH₂OH) at the 7-position of the benzothiadiazole ring. While specific synthetic routes to this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from related chemistry. For instance, the synthesis of hydroxy-1,2,3-benzothiadiazoles has been reported through the diazotization and hydrolysis of aminobenzothiazoles. rsc.org Specifically, diazotization of 7-aminobenzothiazole with two equivalents of nitrous acid yields 7-hydroxy-1,2,3-benzothiadiazole. rsc.org It is plausible that reduction of the corresponding 1,2,3-benzothiadiazole-7-carboxylic acid or its ester would yield this compound.

Significance of the 1,2,3-Benzothiadiazole Scaffold in Contemporary Research

The 1,2,3-benzothiadiazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ontosight.ai This has led to the exploration of its derivatives for a wide range of applications.

Derivatives of 1,2,3-benzothiadiazole have been investigated for their potential as:

Antimicrobial and Antiviral Agents: Studies have indicated that certain 1,2,3-benzothiadiazole derivatives can inhibit the growth of various microorganisms. ontosight.ai

Anticancer Agents: The scaffold has been incorporated into molecules designed to target cancer cells. ontosight.ai

Anti-inflammatory Compounds: Research has explored the potential of these derivatives in modulating inflammatory pathways. ontosight.ai

Insecticides: Early research suggested that 1,2,3-benzothiadiazole could act as a synergist for insecticides, although this application has not been commercialized. nih.gov One study investigated the effect of 6-chloro-1,2,3-benzothiadiazole (B3369503) on mitochondrial respiration in rat liver, highlighting its potential as an insecticide by inhibiting energy metabolism. nih.gov

The versatility of the 1,2,3-benzothiadiazole ring system continues to make it an attractive starting point for the development of new biologically active compounds. ontosight.ai

Overview of Research Trajectories for this compound Derivatives

A significant area of research for derivatives of 1,2,3-benzothiadiazole, particularly those substituted at the 7-position, is in the field of agriculture as plant activators. Plant activators are compounds that induce a state of "systemic acquired resistance" (SAR) in plants, enhancing their natural defense mechanisms against a broad spectrum of pathogens. nih.govmdpi.com

The most prominent derivative in this area is S-methyl benzo nih.govnih.govacs.orgthiadiazole-7-carbothioate (BTH) , a commercialized plant activator. nih.govmdpi.com BTH is known to induce resistance in various plants against viral, fungal, and bacterial diseases. nih.govmdpi.com Its mode of action is linked to the accumulation of salicylic (B10762653) acid and the expression of defense-related genes. nih.govmdpi.com

Building on the success of BTH, research has focused on synthesizing and evaluating other derivatives of benzo nih.govnih.govacs.orgthiadiazole-7-carboxylic acid . One study reported the synthesis of a series of benzo-1,2,3-thiadiazole-7-carboxylate esters and evaluated their ability to induce SAR. nih.gov Fluoro-containing derivatives, in particular, showed excellent activity against cucumber powdery mildew and anthracnose, in some cases exceeding the potency of BTH. nih.gov The development of these novel carboxylate derivatives highlights a key research trajectory aimed at discovering more effective and economically viable plant protection agents. nih.gov

Another research direction involves the synthesis of amide derivatives of benzo nih.govnih.govacs.orgthiadiazole-7-carbothioic acid. mdpi.com These studies aim to explore how modifications to the 7-position substituent impact the compound's ability to induce plant resistance and to understand their mode of action, including their effects on salicylic acid and jasmonic acid signaling pathways. nih.govmdpi.com

Furthermore, research into novel, unnatural benzo-1,2,3-thiadiazole-7-carboxylate derivatives has shown their potential as elicitors of taxoid biosynthesis in cell suspension cultures of Taxus chinensis. dntb.gov.ua Taxoids are a class of valuable anti-cancer compounds, and enhancing their production through elicitation is a significant area of biotechnological research.

The following table summarizes key research findings on derivatives of 1,2,3-benzothiadiazole-7-carboxylic acid:

Derivative TypeResearch FocusKey Findings
S-methyl benzo nih.govnih.govacs.orgthiadiazole-7-carbothioate (BTH)Plant Activator (SAR Induction)Commercialized product; induces resistance to a broad range of pathogens. nih.govmdpi.com
Benzo-1,2,3-thiadiazole-7-carboxylate estersPlant Activator (SAR Induction)Fluoro-containing esters showed higher potency than BTH in certain assays. nih.gov
Amide derivatives of benzo nih.govnih.govacs.orgthiadiazole-7-carbothioic acidPlant Activator (SAR Induction)Investigated for their mode of action and influence on plant signaling pathways. mdpi.com
Unnatural benzo-1,2,3-thiadiazole-7-carboxylatesElicitors of Secondary MetabolitesShown to enhance the production of taxoids in Taxus chinensis cell cultures. dntb.gov.ua

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1,2,3-benzothiadiazol-7-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-3,10H,4H2

InChI Key

MMJJSXHLELHPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)CO

Origin of Product

United States

Molecular and Electronic Structure of 1,2,3 Benzothiadiazol 7 Ylmethanol and Its Derivatives

Structural Characterization Methodologies

The definitive determination of the molecular structure of 1,2,3-benzothiadiazol-7-ylmethanol and its derivatives is accomplished through a combination of crystallographic and spectroscopic methods.

X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of crystalline solids. Single-crystal X-ray diffraction, when suitable crystals can be grown, provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. nih.gov For instance, studies on related benzothiazole (B30560) and benzothiadiazole derivatives have confirmed the essential planarity of the fused ring system. nih.govnih.gov

Analysis of derivatives like (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol reveals detailed conformational information, such as the orientation of substituents relative to the heterocyclic ring. nih.gov In the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the molecule is nearly planar, with only a small interplanar angle between the benzothiazole and chromene systems. researchgate.net Powder X-ray diffraction is also employed, particularly when single crystals are not available, to identify crystalline phases and gain information about the unit cell dimensions.

Table 1: Illustrative Crystal Data for a Benzothiazole Derivative This table presents example data for (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol to demonstrate typical parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₉H₆F₃NOS
Molecular Weight (Mr)233.21
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.2116 (9)
b (Å)5.5052 (4)
c (Å)10.2279 (8)
β (°)107.411 (9)
Volume (V, ų)494.91 (7)
Z (molecules/unit cell)2
Data sourced from reference nih.gov.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. units.it ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. rsc.orgias.ac.in

For the 1,2,3-benzothiadiazole (B1199882) ring system, the aromatic protons typically appear as multiplets in a distinct region of the ¹H NMR spectrum. The protons of the methanol (B129727) substituent (-CH₂OH) would be expected to show a characteristic singlet or doublet for the methylene (B1212753) group (CH₂) and a broad singlet for the hydroxyl proton (OH), which can exchange with solvent protons.

In ¹³C NMR spectra, the number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon. For example, in derivatives of 2,1,3-benzothiadiazole (B189464), the carbon atoms of the heterocyclic ring resonate at specific chemical shifts that are sensitive to the nature and position of substituents. units.it

Table 2: Example ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzothiadiazole Derivative This table shows representative NMR data for 4,7-di(1H-pyrazol-1-yl)benzo[c] rsc.orgias.ac.inchemicalbook.comthiadiazole in CDCl₃ to illustrate the type of information obtained.

¹H NMR ¹³C NMR
9.08 (d, J = 2.5 Hz, 2H)147.7
8.34 (s, 2H)141.6
7.84 (d, J = 1.5 Hz, 2H)131.3
6.60 (dd, J = 2.5, 1.5 Hz, 2H)129.3
119.4
107.9
Data sourced from reference rsc.org.

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are commonly used. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which allows for the determination of the elemental formula of the compound. rsc.org MALDI-ToF is particularly useful for analyzing molecules by embedding them in a matrix, which helps in the soft ionization process, minimizing fragmentation and yielding a clear molecular ion peak. nih.govnih.gov This is crucial for confirming the identity and purity of newly synthesized derivatives. nih.gov

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound involves studying the spatial arrangement of atoms that can be changed by rotation around single bonds, primarily the C-C and C-O bonds of the methanol substituent. iu.edu.sa The orientation of the -CH₂OH group relative to the planar benzothiadiazole ring is of key interest.

In related structures, short intramolecular contacts between heteroatoms have been observed. For example, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, a short intramolecular S···O contact of 2.727 (2) Å is present, which may indicate a stabilizing interaction that influences the conformation of the molecule. researchgate.net Similar interactions could potentially exist in this compound between the sulfur atom of the thiadiazole ring and the oxygen atom of the methanol group, depending on the preferred rotational conformer.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is dictated by a variety of intermolecular interactions. rsc.org For benzothiadiazole derivatives, π–π stacking interactions between the aromatic rings are a common feature, often leading to "head-to-tail" arrangements in the crystal. nih.govnih.gov These interactions play a significant role in the electronic properties of the materials.

Hydrogen bonding is a highly directional and specific non-covalent interaction that is central to the supramolecular chemistry of many organic compounds, including those used in organic electronics and biological systems. rsc.org The presence of the hydroxyl group in this compound makes it a prime candidate for forming robust hydrogen bonding networks.

The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). Furthermore, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. nih.gov This functionality allows for the formation of various supramolecular motifs. In the crystal structures of related compounds, molecules are often linked via O—H···N or O—H···O hydrogen bonds, forming structures such as infinite zigzag chains or dimeric units. nih.govnih.gov The evolution of these hydrogen-bonding networks can progress from simple one-dimensional chains to more complex two-dimensional rings and three-dimensional networks, significantly influencing the physical properties of the material. uni-kiel.de

Chalcogen Bonding Interactions

Chalcogen bonding is a non-covalent interaction involving a Group 16 element (such as sulfur) acting as an electrophilic species (a Lewis acid) and a Lewis base. In the context of 1,2,3-benzothiadiazole derivatives, the sulfur atom of the thiadiazole ring can participate in such interactions. These interactions play a crucial role in the assembly of supramolecular structures. helsinki.firsc.org

The crystal structure of the parent 1,2,3-benzothiadiazole (CCDC 273924) reveals the planarity of the molecule, a feature that facilitates various intermolecular contacts. nih.gov In derivatives, the nature and orientation of substituents can significantly influence the strength and directionality of chalcogen bonds. For instance, in related benzothiadiazole structures, short contacts between the sulfur atom and nitrogen atoms of neighboring molecules are observed, indicating the presence of S···N chalcogen bonds. researchgate.net These interactions contribute to the formation of well-defined packing motifs.

The strength of chalcogen bonds is dependent on the polarizability of the chalcogen atom and the nature of the interacting partner. Theoretical studies on model systems have shown that these interactions can be comparable in strength to hydrogen bonds and are highly directional. vu.nl For this compound, the presence of the hydroxymethyl group introduces a potential hydrogen bond donor and acceptor, which could compete with or work in concert with chalcogen bonding to direct the crystal packing.

Table 1: Representative Chalcogen Bond Geometries in Benzothiadiazole Derivatives

Interacting AtomsDistance (Å)Angle (°)Reference
S···N~2.9 - 3.5~160 - 180 researchgate.net
S···O~3.0 - 3.6~150 - 170General observation in related structures

Note: The data in this table is representative of interactions found in various benzothiadiazole derivatives and serves as a predictive model for this compound.

Pi-Pi Stacking Phenomena

In the crystal structures of related benzothiadiazole derivatives, molecules often arrange in parallel or offset-parallel stacks. researchgate.net The interplanar distances in these stacks are typically in the range of 3.3 to 3.8 Å, which is characteristic of stabilizing π-π interactions. The specific geometry of the stacking (e.g., face-to-face, parallel-displaced) is influenced by the electronic nature of the aromatic system and the steric effects of any substituents.

Table 2: Typical Parameters for π-π Stacking in Aromatic Heterocycles

Interaction TypeInterplanar Distance (Å)Centroid-to-Centroid Distance (Å)
Parallel-displaced3.3 - 3.83.5 - 4.5
Face-to-face (eclipsed)> 3.8> 3.8

Note: This table provides typical values for π-π stacking interactions observed in various aromatic and heteroaromatic systems and is intended to be indicative for this compound.

Spectroscopic and Photophysical Properties of 1,2,3 Benzothiadiazol 7 Ylmethanol Derivatives

Absorption Spectroscopy (UV-Vis-NIR)

Derivatives of benzothiadiazole typically exhibit strong absorption bands in the UV-visible region of the electromagnetic spectrum. These bands are often attributed to π–π* transitions and intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting benzothiadiazole unit. For instance, new fluorescent compounds derived from 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole (B189464) show UV-vis absorption in the 426–437 nm range. acs.org The introduction of an electron-donor amino group at the 4-position of 2,1,3-benzothiadiazole can lead to the appearance of a broad, low-energy ICT band around 400-410 nm. mdpi.com

The specific position of the absorption maximum (λmax) and the molar extinction coefficient are highly dependent on the molecular structure, including the strength of the donor and acceptor groups and the nature of any linking units. In donor-acceptor-donor (DAD) systems featuring a central benzothiadiazole unit, the lowest energy charge-transfer absorption band is intense and its position is proportional to the degree of ICT. mdpi.com Some asymmetrical fluorophores based on benzothiadiazole can display multiple broad absorbance bands extending from the UV region to 600 nm. researchgate.net Furthermore, isomerism plays a key role; switching from a 2,1,3-benzothiadiazole to a 1,2,3-benzothiadiazole (B1199882) unit can result in a blue-shifted absorption, indicating a lower electron-deficiency in the latter. rsc.org

Derivative TypeAbsorption Maxima (λmax)SolventReference
Acetylenic-linked 2,1,3-Benzothiadiazole426–437 nmNot Specified acs.org
4-Amino-2,1,3-benzothiadiazole with carbazole (B46965)/diphenylamine donors~410 nmm-xylene mdpi.com
Thienyl-benzothiazole D-A system416 nmEthanol (B145695) mdpi.com
Asymmetrical Triphenylamine-Benzothiadiazole~495-545 nmChloroform researchgate.net

Photoluminescence Spectroscopy

Many benzothiadiazole derivatives are highly emissive, with fluorescence being the most common radiative decay pathway. The emission color can be tuned across the visible spectrum by modifying the chemical structure. For example, certain acetylenic-linked benzothiadiazole compounds emit in the green region with fluorescence quantum yields (Φf) ranging from 0.27 to 0.32. acs.org Asymmetrical structures can exhibit large Stokes shifts (the difference between absorption and emission maxima), often exceeding 160 nm, with strong fluorescence peaks around 700 nm in chloroform. researchgate.net

While fluorescence is common, phosphorescence can also be observed, particularly at low temperatures or with the inclusion of heavy atoms. At 77 K, the photoluminescence (PL) spectra of some derivatives show a hypsochromic (blue) shift, and a weak shoulder appears, which is attributed to phosphorescence. mdpi.com For certain luminophores, phosphorescence lifetimes can range from 2 ms (B15284909) to as long as 200 ms for a derivative containing a triphenylamine (B166846) fragment. mdpi.com In some gold(I) complexes, which typically phosphoresce, benzothiadiazole-based ligands can induce prompt fluorescence due to a large energy gap (ca. 7000 cm⁻¹) between the lowest singlet (S₁) and triplet (T₁) excited states, which hinders intersystem crossing. rsc.org

Derivative TypeEmission Maxima (λem)Quantum Yield (Φf)Stokes ShiftEmission TypeReference
Acetylenic-linked 2,1,3-BenzothiadiazoleGreen Region0.27–0.3295–107 nmFluorescence acs.org
Asymmetrical Triphenylamine-Benzothiadiazole~700 nmNot Specified>160 nmFluorescence researchgate.net
Carbazole-Benzothiadiazole (D3)Not SpecifiedNot SpecifiedNot SpecifiedPhosphorescence (τ = 2 ms) mdpi.com
Triphenylamine-Benzothiadiazole (D1)Not SpecifiedNot SpecifiedNot SpecifiedPhosphorescence (τ = 200 ms) mdpi.com

Time-resolved photoluminescence studies provide insights into the excited-state dynamics of benzothiadiazole derivatives. The fluorescence lifetimes are sensitive to the molecular structure and environment. For instance, brightly emissive Au(I) coordination compounds with benzothiadiazole ligands exhibit unusually short emission lifetimes of 10–20 ns, confirming their fluorescent nature. rsc.org A molecular organic photocatalyst based on benzothiadiazole was found to have a singlet state lifetime of 13 ns. vu.nl

These studies, often combined with femtosecond transient absorption spectroscopy, help to elucidate the complex processes that occur after photoexcitation, including intramolecular charge transfer, conformational relaxation, and intersystem crossing. mdpi.comacs.org For example, in poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) (F8BT), the photoluminescence decay is monoexponential with a time constant of approximately 3.8 ns in a solid-state solution. aps.org

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique used to probe the excited-state absorption features and dynamics of short-lived species. For benzothiadiazole derivatives, TAS has been instrumental in detailing photo-induced electron transfer pathways and identifying transient states. vu.nlmpg.de Studies on donor-acceptor type molecules reveal the instantaneous formation of a locally excited state (S₁) upon photoexcitation, which then rapidly undergoes intramolecular charge transfer, often assisted by molecular planarization. acs.org

In fluorenone derivatives featuring a benzothiadiazole unit, TAS reveals a charge-transfer state with broadband excited-state absorption and a nanosecond-scale lifetime. rsc.org Similarly, investigations into non-fullerene acceptors containing benzothiadiazole have used femtosecond TAS to track excited-state photophysical processes, such as the formation of triplet populations and singlet exciton (B1674681) relaxation on a picosecond timescale. acs.org These advanced spectroscopic methods are crucial for understanding the mechanisms that underpin the performance of these materials in photocatalysis and optoelectronic devices. mpg.debohrium.com

Solvatochromic Effects and Environmental Responsiveness

Benzothiadiazole derivatives with significant ICT character often exhibit solvatochromism, where their absorption and, more prominently, their emission spectra change with the polarity of the solvent. This property makes them useful as environmental sensors. A positive solvatochromism (a bathochromic or red shift in more polar solvents) is commonly observed. This occurs because the excited state is typically more polar than the ground state, and is thus stabilized to a greater extent by polar solvent molecules. researchgate.net

For example, one study on a 1,3-phosphinoamine based on 4-amino-2,1,3-benzothiadiazole reported a clear bathochromic shift in the photoluminescence maximum from 520 nm in nonpolar n-hexane to 537 nm in toluene, and further to 553 nm in the more polar tetrahydrofuran (B95107) (THF). vu.nl Conversely, some systems can display negative solvatochromism (a blue shift in polar solvents). scispace.com This environmental sensitivity is a direct consequence of the change in dipole moment upon excitation and the resulting dipole-dipole interactions with the surrounding solvent cage. acs.orgresearchgate.net

DerivativeSolventEmission Maxima (λem)Reference
Ph2PCH(Ph)NH-btdn-hexane520 nm vu.nl
Toluene537 nm
THF553 nm
Oligofuran-Benzothiadiazole (2F-BT)Non-polar (e.g., Hexane)594 nm thieme-connect.com
Polar (e.g., DCM)668 nm

Photostability Investigations

The photostability, or resistance to degradation upon exposure to light, is a critical parameter for the practical application of chromophores in devices like organic solar cells (OSCs) and light-emitting diodes. The photodegradation of benzothiadiazole-containing materials often involves photo-oxidation, where the presence of light and oxygen leads to irreversible chemical changes. acs.orgrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While specific DFT data for 1,2,3-Benzothiadiazol-7-ylmethanol is sparse, the methodology is widely applied to the benzothiadiazole family. researchgate.netnih.gov These studies typically involve optimizing the molecular geometry to find its most stable conformation and then calculating various electronic properties. For instance, research on related benzothiazole (B30560) derivatives often employs the B3LYP functional with a basis set like 6-31G* or 6-31+G(d,p) to achieve reliable results. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level corresponds to its electron-accepting ability. In the context of benzothiadiazole derivatives, the HOMO is often distributed across the aromatic rings and donor groups, while the LUMO tends to be localized on the electron-deficient benzothiadiazole core. nih.govresearchgate.net This separation of frontier orbitals is a key feature in molecules designed for optoelectronic applications.

For many 2,1,3-benzothiadiazole (B189464) derivatives, which are more extensively studied, HOMO levels are often found in the range of -5.10 eV to -5.5 eV, and LUMO levels are typically between -3.4 eV and -3.6 eV. researchgate.net The introduction of a methanol (B129727) group at the 7-position of the 1,2,3-benzothiadiazole (B1199882) ring is expected to have a modest effect on these energy levels compared to more strongly electron-donating or withdrawing groups.

Table 1: Illustrative Frontier Orbital Energies of Substituted Benzothiadiazole Derivatives

Compound/PolymerHOMO (eV)LUMO (eV)Data Source
PDTSDTBTDI-DMO-5.2-3.56 researchgate.net
PDTSDTBTDI-8-5.2-3.45 researchgate.net
PCDTT-DCNBT-5.48-3.8 (est.) nih.gov
PCDTT-FCNBT-5.40-3.7 (est.) nih.gov
mCP-5.9-2.4 mdpi.com

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (E_g), a crucial parameter that influences a molecule's optical and electronic properties. A smaller band gap generally corresponds to easier electronic excitation and is a desirable characteristic for materials used in organic solar cells and light-emitting diodes (OLEDs). nih.govwikipedia.org For various benzothiadiazole derivatives, the calculated band gaps can range from as low as 1.3 eV to over 2.4 eV, depending on the substituents attached to the core structure. researchgate.netrsc.org For example, studies on small donor molecules based on 2,1,3-benzothiadiazole have reported narrow energy gaps between 1.75 and 2.38 eV. nih.govnih.gov The specific band gap for this compound would be influenced by the electronic nature of the hydroxymethyl group.

Quantum Chemical Calculations for Reaction Mechanisms and Intermolecular Interactions

Beyond static properties, quantum chemical calculations can model the pathways of chemical reactions and the nature of non-covalent interactions. For benzothiazole and its derivatives, these calculations can elucidate reaction mechanisms, such as nucleophilic substitution or cycloaddition reactions. nih.govnih.gov By mapping the potential energy surface and identifying transition states, researchers can understand the regioselectivity and feasibility of different reaction pathways. nih.govacs.org For example, quantum chemical studies have been used to understand the regioselective synthesis of complex heterocyclic systems involving benzothiazole. nih.gov These computational insights are invaluable for optimizing synthetic routes and designing new molecules with desired functionalities.

Applications of 1,2,3 Benzothiadiazol 7 Ylmethanol and Its Derivatives in Advanced Chemical Systems

Building Blocks in Organic Synthesis

The inherent reactivity and functional group tolerance of the 1,2,3-benzothiadiazole (B1199882) scaffold make it a powerful tool for synthetic chemists. Its derivatives, including 1,2,3-benzothiadiazol-7-ylmethanol, serve as key intermediates in the construction of more complex molecular frameworks.

Construction of Complex Heterocyclic Architectures

Derivatives of 1,2,3-benzothiadiazole are instrumental in the synthesis of intricate heterocyclic systems. nih.gov The functional groups on the benzothiadiazole ring can be readily modified, allowing for the creation of diverse molecular architectures. acs.orgnih.gov For instance, the presence of a hydroxymethyl group, as in this compound, provides a reactive handle for further chemical transformations.

Methods like regioselective iridium-catalyzed C–H borylation have been developed to introduce boryl groups at specific positions on the benzothiadiazole ring, creating versatile building blocks for subsequent cross-coupling reactions. acs.orgacs.org These borylated intermediates can then be used to construct larger, fused heterocyclic systems. For example, intramolecular palladium-catalyzed C-H arylation of appropriately substituted benzothiadiazole derivatives can lead to the formation of fused thiadiazolocarbazoles, a class of compounds with potential applications in electroluminescent materials. acs.org

Furthermore, the generation of benzothiadiazole-based heteroarynes from functionalized precursors opens up pathways to a wide array of complex structures through cycloaddition reactions. acs.org The reactivity of these arynes allows for the introduction of various functional groups and the formation of new rings, expanding the diversity of accessible heterocyclic architectures. acs.org The synthesis of donor-acceptor-donor (D-A-D) type molecules, where benzothiadiazole acts as the acceptor, often involves cross-coupling reactions like the Stille or Suzuki reactions to link it with various donor moieties. nih.gov

Precursors for Functionalized Organic Molecules

1,2,3-Benzothiadiazole derivatives, including the methanol-substituted variant, are valuable precursors for a wide range of functionalized organic molecules. nih.gov The ability to introduce various substituents onto the benzothiadiazole core allows for the fine-tuning of the molecule's electronic and physical properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are commonly employed to introduce aryl, amino, and other functional groups to the benzothiadiazole scaffold. mdpi.com For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common starting material that can undergo selective mono- or disubstitution to yield a variety of derivatives. researchgate.net These reactions have been used to synthesize molecules with applications in optoelectronics and materials science.

The functionalization is not limited to the benzenoid ring. The methanol (B129727) group in this compound can be oxidized to an aldehyde, which can then participate in condensation reactions to form larger, self-assembled structures like molecular cages. mdpi.com These cages have shown promise in applications such as ion sensing. mdpi.com Additionally, the conversion of ester derivatives of benzothiadiazole to carboxylic acids provides another route to functionalized molecules that can be used as ligands for metal complexes or as building blocks for polymers.

Materials Science Applications

The unique electronic properties of the 1,2,3-benzothiadiazole core have led to its widespread use in the development of advanced materials for electronic and optoelectronic devices. rsc.orgmdpi.com Its electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) systems, which are fundamental to the function of many organic electronic devices. rsc.orgcjps.org

Organic Semiconductors (OFETs)

Derivatives of 1,2,3-benzothiadiazole have been extensively investigated as active materials in organic field-effect transistors (OFETs). rsc.orgnih.gov These materials can exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, and in some cases, ambipolar characteristics, which are crucial for the fabrication of complementary logic circuits. nih.govnih.gov

The performance of benzothiadiazole-based OFETs is highly dependent on the molecular structure, which influences factors like charge carrier mobility and the on/off ratio of the device. For instance, new benzothiadiazole derivatives end-functionalized with groups like carbazole (B46965) have been synthesized and shown to exhibit p-channel characteristics with respectable carrier mobilities. nih.govresearchgate.net The introduction of fluorine atoms into the benzothiadiazole unit is a common strategy to lower the energy levels of the molecular orbitals, which can enhance electron transport and improve the performance of n-type OFETs. nih.govacs.org

The table below summarizes the performance of some recently developed benzothiadiazole-based materials in OFETs.

Compound/PolymerTypeMobility (cm²/Vs)On/Off RatioReference
PT-BTDp-type0.10>10⁷ nih.gov
4,7-di(9H-carbazol-9-yl)benzo[c] rsc.orgnih.govnih.govthiadiazolep-type10⁻⁴10⁵ nih.govresearchgate.net
PCDTT-DFBTambipolarh: 0.38, e: 0.17- nih.gov
TCNBT IDTn-type~0.15- acs.org

Organic Photovoltaic Devices (OPVs and Solar Cells)

The strong electron-accepting properties of the 1,2,3-benzothiadiazole unit make it a key component in the design of donor-acceptor polymers and small molecules for organic photovoltaic (OPV) devices, including solar cells. rsc.orgcjps.orgelsevierpure.comresearchgate.net In these devices, the benzothiadiazole derivative typically acts as the electron acceptor or is part of the donor material in a bulk heterojunction with a fullerene derivative or a non-fullerene acceptor.

The efficiency of these solar cells is influenced by factors such as the band gap of the material, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the morphology of the active layer. elsevierpure.comacs.org Fluorination of the benzothiadiazole unit is a widely used strategy to lower the HOMO energy level, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE). acs.orgacs.orgrsc.org

Researchers have synthesized a variety of benzothiadiazole-based polymers and small molecules and have achieved significant power conversion efficiencies. For example, a high-molecular-weight benzodithiophene-benzothiadiazole copolymer has been used to fabricate a single-junction solar cell with a PCE of 9.4%. nih.gov The development of new donor-acceptor copolymers incorporating fluorinated benzothiadiazole units continues to push the boundaries of OPV performance. acs.org

The following table presents the photovoltaic performance of several benzothiadiazole-based materials.

MaterialDevice StructurePCE (%)Voc (V)Jsc (mA/cm²)FFReference
[bisDMFA-Th]-DiF-BT-HxTh₃SMOSC4.240.89-- acs.org
PBDT2FBT-PhOPV6.23--- acs.org
Benzodithiophene-benzothiadiazole copolymerBulk Heterojunction9.4--- nih.gov
PDTBDT-6F-FBTsBHJ-OPV---- rsc.org

Organic Light-Emitting Diodes (OLEDs/PLEDs)

Derivatives of 1,2,3-benzothiadiazole are also important materials for organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). researchgate.netmdpi.com Their electron-accepting nature allows for the creation of molecules with intramolecular charge transfer (ICT) characteristics, which is crucial for achieving efficient electroluminescence. mdpi.com By tuning the donor and acceptor moieties, the emission color can be controlled, leading to the development of emitters spanning the visible spectrum. rsc.org

Benzothiadiazole-based compounds can be used as fluorescent emitters in OLEDs. For example, triphenylamine (B166846)/benzothiadiazole-based compounds have been developed as non-doped orange and red fluorescent emitters with high efficiencies and low efficiency roll-off. rsc.org Theoretical studies have also been conducted to understand the structure-property relationships of benzothiadiazole derivatives for high-efficiency OLEDs, including those based on thermally activated delayed fluorescence (TADF). nih.gov

In addition to acting as the emissive material, benzothiadiazole derivatives can also function as charge transport materials within the OLED device structure. mdpi.com The versatility of this class of compounds makes them highly valuable for the continued advancement of OLED technology.

The table below highlights the performance of some OLEDs incorporating benzothiadiazole derivatives.

CompoundRoleEmission ColorMax. EQE (%)Reference
TBANEmitter & Hole-TransportOrange/Red- rsc.org
D1 (BTD with aryl bridged carbazole)Emitter-- mdpi.com
XBTD-NPhFluorescence Emitter-- nih.gov

Conjugated Polymers and Oligomers

The electron-accepting character of the benzothiadiazole (BT) moiety is widely exploited in the synthesis of conjugated polymers and oligomers for optoelectronic applications. researchgate.net By alternating electron-donating and electron-accepting units along a polymer backbone, a "push-pull" effect is created that lowers the material's bandgap, enabling absorption of lower-energy photons and facilitating intramolecular charge transfer (ICT). researchgate.netco-ac.com This strategy is central to the design of materials for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). cjps.orgpolyu.edu.hk

In the context of OSCs, BT-based polymers have been extensively developed as both electron donor and acceptor materials. cjps.org Researchers have focused on engineering the polymer backbone with various copolymerized building blocks and modifying side chains to fine-tune the material's properties. researchgate.netcjps.org These modifications allow for precise control over absorption spectra, frontier energy levels (HOMO/LUMO), and crystallinity. cjps.org For example, the introduction of fluorine atoms into the benzothiadiazole unit can effectively lower the HOMO energy level, which generally leads to a higher open-circuit voltage (Voc) in solar cell devices. acs.org This approach has led to power conversion efficiencies (PCEs) exceeding 18% in non-fullerene acceptor-based OSCs and 14% in all-polymer solar cells. cjps.org

Similarly, conjugated oligomers—shorter, well-defined chains—containing the benzothiadiazole unit have been synthesized for use in OSCs and electrochromic devices. nih.govresearchgate.net Acceptor-Donor-Acceptor (A-D-A) type small molecules and oligomers incorporating BT have been designed to achieve broad absorption and suitable energy levels for efficient charge separation. researchgate.net For instance, fluorene (B118485) benzothiadiazole co-oligomers have been synthesized that exhibit tunable optical properties and form self-assembled nanoparticles, demonstrating potential for sensing and imaging applications. rsc.orgrsc.org

Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells
Polymer/Oligomer TypeApplication AreaKey Performance MetricReference
BT-based Donor PolymersNon-Fullerene OSCsPCE > 18% cjps.org
BT-based Acceptor PolymersAll-Polymer OSCsPCE > 14% cjps.org
Fluorinated BT CopolymersOSCsEnhanced Open-Circuit Voltage (Voc) acs.org
SiF-BT OligomerOSCsPCE of 0.53% (Voc = 0.90 V) researchgate.net
PHZ-series OligomersElectrochromic DevicesColoring Efficiency up to 283 cm²·C⁻¹ nih.gov

Molecular Electronics Components

The same donor-acceptor principles that make benzothiadiazole derivatives effective in bulk polymer applications also position them as promising candidates for components in molecular electronics. researchgate.net The ability to engineer molecules with specific charge-transfer characteristics is fundamental to creating molecular-scale wires, switches, and rectifiers. mdpi.com

Derivatives of 2,1,3-benzothiadiazole (B189464) are recognized as privileged building blocks for a range of organic electronic devices, including organic field-effect transistors (OFETs), where they can facilitate charge transport. researchgate.netpolyu.edu.hk In one example, a donor-acceptor molecule, 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] researchgate.netcjps.orgrsc.orgthiadiazole (BT-SCC), was synthesized where an electron-donating carbazole unit is linked to the electron-accepting benzothiadiazole. mdpi.com This molecule exhibits intramolecular charge transfer and can self-assemble into highly uniform micro-crystals, demonstrating properties that are potentially useful in photonic and electronic devices at a micro- or nano-scale. mdpi.com The defined structure and tunable electronic properties of such molecules are prerequisites for their integration into molecular circuits.

Photocatalytic Systems

Benzothiadiazole derivatives have emerged as highly efficient, metal-free photocatalysts for a variety of organic transformations driven by visible light. mpg.deacs.orguni-mainz.de Their strong absorption in the visible spectrum and suitable excited-state redox potentials allow them to mediate electron transfer processes upon irradiation. mpg.devu.nl

Researchers have designed both small-molecule and macromolecular photocatalysts based on the 2,1,3-benzothiadiazole (BT) moiety. mpg.de For example, a molecular organic photocatalyst built from BT as the electron-withdrawing unit and phenyl as the electron-donating moiety was shown to effectively catalyze challenging photoredox reactions, such as the direct conversion of aliphatic alcohols to bromides. vu.nl Another study reported a transition-metal-free method for the direct C-H alkylation of 2,1,3-benzothiadiazole itself, using another organic photocatalyst under visible light. acs.org

Furthermore, benzothiadiazole units have been incorporated into porous, heterogeneous photocatalysts like covalent organic frameworks (COFs). szpu.edu.cnrsc.org These materials combine the photoactive properties of the BT unit with high surface area and stability, making them recyclable and highly efficient for processes like photocatalytic hydrogen generation from water. rsc.orgszpu.edu.cn

The mechanism of benzothiadiazole-based photocatalysis typically proceeds through either a reductive or an oxidative quenching cycle. researchgate.net After the photocatalyst absorbs a photon and reaches an excited state (PC*), it can be "quenched" in one of two ways.

In an oxidative quenching cycle , the excited photocatalyst donates an electron to a substrate, oxidizing the substrate and forming a catalyst radical cation (PC•+). researchgate.net The catalyst must then be returned to its ground state by accepting an electron from a sacrificial electron donor in the system. researchgate.net This pathway is favored when the substrate is a good electron acceptor.

In a reductive quenching cycle , the excited photocatalyst accepts an electron from a substrate (often a sacrificial electron donor), reducing the substrate and forming a catalyst radical anion (PC•-). researchgate.netresearchgate.net The catalyst then transfers this excess electron to another substrate to complete the catalytic cycle and return to its ground state.

The specific pathway depends on the redox potentials of the catalyst and the substrates. A designed benzothiadiazole-based molecular photocatalyst was found to have excited-state redox potentials of -1.30 V and +1.64 V (vs. SCE), indicating it is both a strong photo-reductant and a strong photo-oxidant, capable of participating in either cycle depending on the reaction partners. mpg.devu.nl Advanced photophysical studies have confirmed photo-induced electron transfer from the photocatalyst to the substrate, providing direct evidence for these quenching mechanisms. vu.nl

Coordination Chemistry

The 2,1,3-benzothiadiazole (BTD) scaffold is not only a functional unit in purely organic materials but also a versatile building block for designing ligands for metal complexes. researchgate.net By attaching coordinating groups (e.g., amines, phosphines, pyridyls) to the BTD core, chemists can create polydentate ligands that bind to a variety of transition metals. nih.govresearchgate.netnih.gov

The resulting metal complexes often exhibit interesting photophysical properties, such as luminescence, which can be tuned by the choice of both the metal ion and the specific BTD-based ligand. researchgate.net These complexes have been prepared with a range of metals, including zinc(II), copper(I), platinum(II), ruthenium(III), and cobalt(III). nih.govnih.govbiointerfaceresearch.comrsc.org For instance, a novel phosph(III)azane ligand, N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, was synthesized and used to form complexes with Zn(II) and Cu(I). nih.govnih.gov Depending on the deprotonation state of the ligand, it exhibited different coordination modes, binding the metal ions through nitrogen atoms. nih.gov In another example, a benzothiadiazole-based Pt(II) coordination polymer was shown to be an efficient heterogeneous photocatalyst for the aerobic oxidative coupling of amines. rsc.org The incorporation of the metal center can introduce new electronic transitions (e.g., metal-to-ligand charge transfer) and enhance properties like intersystem crossing, opening up further applications.

Examples of Benzothiadiazole-Based Ligands and Metal Complexes
Ligand TypeMetal Ion(s)Resulting Complex/ApplicationReference
Phosph(III)azane-BTDZn(II), Cu(I)Coordination compounds with tunable photophysical properties nih.govnih.gov
Imine-base-BenzothiazoleCo(III), Ru(III)Octahedral complexes with biological activity biointerfaceresearch.com
BTD-based Pt(II) acceptorPt(II)Coordination polymer for heterogeneous photocatalysis rsc.org
BTD with coordinating motifsCu(I), Zn(II), Ag(I), Cd(II), Pd(II)Luminescent metal complexes researchgate.net

Luminescent Metal Complexes

While direct studies on the luminescent metal complexes of this compound are not extensively documented, the broader class of benzothiadiazole derivatives, particularly the 2,1,3-benzothiadiazole isomer, has been widely investigated for its pronounced luminescence properties when coordinated with metal ions. researchgate.net These derivatives are recognized as valuable building blocks for creating functional materials for optoelectronic devices due to their high electron affinity and rigid molecular structure. acs.org

The association of 2,1,3-benzothiadiazole (BTD) with coordinating motifs allows for the preparation of functional ligands that yield luminescent metal complexes. researchgate.net For instance, novel N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine and its zinc(II) and copper(I) coordination compounds have been synthesized, revealing different photophysical properties based on their diverse structures. nih.gov The resulting complexes often exhibit high fluorescence quantum yields and excellent chemical and optical stability. researchgate.net

Researchers have successfully synthesized various luminescent metal-organic frameworks (MOFs) using benzothiadiazole derivatives as ligands, often with metal cations having a closed electronic shell like Zn2+ and Cd2+. researchgate.net A notable example is a benzothiadiazole-based Eu3+ metal-organic framework that functions as a turn-on luminescent sensor. acs.org The design of such complexes often involves creating donor-acceptor systems, where the benzothiadiazole unit acts as the acceptor, leading to intramolecular charge transfer and enabling applications in organic light-emitting diodes (OLEDs). mdpi.comfrontiersin.org The synthesis of these complexes is typically achieved through methods like Pd-catalyzed cross-coupling Suzuki and Buchwald–Hartwig reactions. mdpi.com

The photophysical properties of these complexes, including their absorption and emission spectra, are of key interest. For example, newly synthesized benzothiadiazole-based materials have shown promise as green/yellowish green emitters for electroluminescent applications. acs.org The strategic placement of substituents, such as methyl groups, can fine-tune the photophysical and electroluminescence properties by inducing steric effects that alter the molecular planarity and inhibit intramolecular charge transfer, resulting in blue-shifted absorption and emission. acs.org

Complex Type Metal Ion(s) Key Features Potential Application
Phosph(III)azane ComplexesZn(II), Cu(I)Diverse coordination modes and photophysical properties. nih.govMolecular sensing, optoelectronics. nih.gov
Metal-Organic Framework (MOF)Eu(III)Turn-on luminescent sensing of Al3+ and Ga3+. acs.orgChemical sensors, bioimaging. acs.org
Donor-Acceptor Luminophores-High quantum yields in film, active charge transport. mdpi.comOrganic Light-Emitting Diodes (OLEDs). mdpi.com

Agrochemical and Plant Science Applications

A significant area of application for derivatives of 1,2,3-benzothiadiazole is in agriculture, primarily leveraging their ability to induce plant defense mechanisms.

Systemic Acquired Resistance (SAR) Inducers

A prominent derivative, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), is a well-documented inducer of systemic acquired resistance (SAR) in a variety of plants. researchgate.netacs.org SAR is a crucial plant defense mechanism that provides broad-spectrum and long-lasting protection against a range of pathogens, including viruses, fungi, and bacteria. mdpi.comrsc.org BTH is a synthetic analog of salicylic (B10762653) acid (SA), a key signaling molecule in the SAR pathway. researchgate.net

The application of BTH has been shown to protect crops such as wheat against powdery mildew and tobacco against tobacco mosaic virus (TMV). researchgate.netmdpi.com It is considered a more potent inducer of both resistance and gene induction compared to other plant activators like 2,6-dichloroisonicotinic acid and salicylic acid. acs.org The advantage of using SAR inducers like BTH is that their activity is not directed at the pathogens themselves, which minimizes the risk of pathogens developing resistance. frontiersin.org

Modulation of Plant Defense Mechanisms

The mode of action of BTH and its derivatives involves the activation of a cascade of defense-related genes. researchgate.net This induction is associated with an increase in the accumulation of endogenous salicylic acid and the expression of defense marker genes, such as those encoding phenylalanine ammonia-lyase (PAL) and pathogenesis-related (PR) proteins. mdpi.com

Studies have shown that BTH treatment leads to the induction of newly described wheat chemically induced (WCI) genes, which include those for a lipoxygenase and a sulfur-rich protein. researchgate.net The timing and effectiveness of the onset of resistance are tightly correlated with the induction of these genes. acs.org Furthermore, research on BTH and its derivatives has demonstrated that they can induce the expression of marker genes associated with both the salicylic acid (SA) and jasmonic acid (JA) mediated defense pathways. mdpi.com However, it is noteworthy that in some cases, such as with sheath blight resistance in Brachypodium distachyon, BTH has been observed to negatively regulate resistance, indicating that its effects can be plant and pathogen-specific. researchgate.net

Role in Plant Wound Healing (e.g., Reactive Oxygen Species Metabolism)

Derivatives of 1,2,3-benzothiadiazole play a crucial role in enhancing the wound healing process in plants, particularly in harvested produce like potato and sweet potato tubers. nih.govbiointerfaceresearch.com The application of BTH has been shown to improve wound healing by regulating the metabolism of reactive oxygen species (ROS). biointerfaceresearch.com

Treatment with BTH leads to a controlled burst of ROS, such as hydrogen peroxide (H2O2), at the wound site. rsc.org This is accompanied by a decrease in cell membrane permeability and malondialdehyde content, indicating reduced oxidative damage. acs.org BTH significantly enhances the activities and transcript levels of enzymes involved in both ROS generation (e.g., NADPH oxidase, peroxidase) and ROS scavenging (e.g., superoxide (B77818) dismutase, catalase, ascorbate (B8700270) peroxidase, glutathione (B108866) reductase). acs.orgbiointerfaceresearch.com This regulated ROS metabolism is believed to be a key factor in the BTH-mediated wound healing of potato tubers. biointerfaceresearch.com

In sweet potatoes, a combined treatment of BTH and heat shock was found to be highly effective in promoting wound healing, linked to the activation of the phenylpropanoid pathway and ROS metabolism. nih.gov This treatment led to increased lignin (B12514952) formation and production of total phenolic and flavonoid compounds. nih.gov

Plant Pathogen/Condition Effect of BTH Treatment Key Findings
WheatPowdery MildewSystemic protection. researchgate.netInduction of WCI genes, lipoxygenase, and sulfur-rich protein. researchgate.net
TobaccoTobacco Mosaic Virus (TMV)Induced resistance. mdpi.comActivation of SA and PR gene expression. mdpi.com
Potato TuberWoundingImproved wound healing. biointerfaceresearch.comRegulation of ROS generation and scavenging enzymes. acs.orgbiointerfaceresearch.com
Sweet PotatoWoundingAccelerated wound healing. nih.govEnhanced lignin formation and phenylpropanoid metabolism. nih.gov

Biological Probe Development

The inherent fluorescent properties of the benzothiadiazole scaffold have led to its development and use in biological imaging.

Fluorescent Probes for Biological Systems

Derivatives of 2,1,3-benzothiadiazole (BTD) have emerged as a new class of small-molecule fluorescent probes for bioimaging. These probes offer several advantages, including large Stokes shifts, high molar extinction coefficients, and high quantum yields. The first use of a fluorescent small-molecule BTD derivative as a selective cellular probe was reported in 2010.

Since then, BTD derivatives have been successfully employed to label various cellular components and organelles, such as nuclear DNA, mitochondria, and lipid droplets, in both live and fixed cells. Their application has expanded to studying membrane pores and tumor cells under hypoxic conditions. Furthermore, BTDs have been used as fluorescent tags to investigate the mechanism of action of certain antitumor compounds. The versatility of the BTD scaffold allows for the development of probes with a wide range of absorption and emission spectra, from the visible to the near-infrared region, by modifying the structure with different electron-withdrawing or electron-donating groups. researchgate.net

Scaffolds for Antimicrobial Activity Screening

Derivatives of the 1,2,3-benzothiadiazole and the closely related benzothiazole (B30560) nucleus are recognized for their significant antimicrobial properties, demonstrating activity against a wide spectrum of bacteria and fungi. researchgate.netnih.gov The structural versatility of the benzothiazole ring allows for modifications that can enhance its antimicrobial efficacy. nih.gov

Research has shown that benzothiazole derivatives can act as potent antimicrobial agents by targeting essential bacterial processes. nih.gov For instance, some derivatives function by inhibiting enzymes crucial for cell wall synthesis, cell division, or DNA replication. nih.gov Others interfere with vital biosynthetic pathways, such as those for histidine and biotin. nih.gov

A variety of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial potential. For example, certain Schiff bases and azo dyes incorporating the benzothiazole moiety have demonstrated notable antimicrobial activity. researchgate.net The introduction of different substituents on the benzothiazole ring system has been a key strategy in developing compounds with improved potency. For example, the presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov Similarly, substitutions with nitro and methoxy (B1213986) groups on an associated phenyl ring have also led to enhanced antibacterial action. nih.gov

The following table summarizes the antimicrobial activity of selected benzothiazole derivatives.

Compound TypeTarget Organism(s)Activity/FindingsReference(s)
Benzothiazole-clubbed isatin (B1672199) derivativesE. coli, P. aeruginosaShowed better activity against Gram-negative bacteria than Gram-positive. One compound exhibited excellent activity with MIC values of 3.1 µg/ml against E. coli and 6.2 µg/ml against P. aeruginosa. nih.gov
Antipyrine containing 6-substituted benzothiazole-based azo dyesSalmonella typhimurium, Klebsiella pneumoniaeA compound with a chloro group at the 5th position of the benzothiazole ring showed equipotent activity to the standard drug streptomycin (B1217042) (MIC = 25–50 μg/ml). nih.gov
Thiazolidin-4-one derivatives of benzothiazolePseudomonas aeruginosa, Escherichia coliSeveral derivatives were found to be highly active, with MIC values ranging from 0.09–0.18 mg/ml, comparable to standard drugs. nih.gov
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coliOne compound showed equipotent activity to chloramphenicol (B1208) and sulphamethoxazole with MIC values of 3.1–6.2 μg/ml. nih.gov
Chalcone-based benzothiazole derivativesXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs)Exhibited excellent antibacterial activity (33–72% inhibition at 50 μg/cm³) compared to the standard drug bismerthiazole. nih.gov

Scaffolds for Antiviral Activity Screening

The benzothiazole scaffold is a pivotal component in the design and development of new antiviral drugs. nih.gov Its derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), influenza viruses, and coronaviruses. nih.govnih.gov The structural flexibility of the benzothiazole ring allows for modifications at various positions, making it an attractive framework for creating novel antiviral agents. nih.gov

For instance, benzothiazole derivatives have been identified as inhibitors of viral enzymes that are essential for replication. nih.gov Some compounds have shown the ability to inhibit the activity of proteases and integrases of viruses like HIV and Dengue virus. nih.gov

Recent research has highlighted the potential of benzothiazole-pyridine hybrids as potent antiviral agents. nih.gov In studies against the H5N1 influenza virus and SARS-CoV-2, certain derivatives containing fluorine atoms demonstrated significant inhibitory activity. nih.gov One such compound, with a trifluoromethyl group, exhibited high activity against the H5N1 virus. nih.gov Furthermore, some of these compounds were found to inhibit the SARS-CoV-2 main protease. nih.gov

The following table presents research findings on the antiviral activity of selected benzothiazole derivatives.

Derivative TypeTarget VirusMechanism/ActivityReference(s)
Benzothiazolyl-pyridine hybridsH5N1, SARS-CoV-2Compounds with fluorine atoms showed significant activity. One derivative with a trifluoromethyl group displayed 93% inhibition against H5N1 at 0.5 μmol/μL. Also showed inhibitory activity against SARS-CoV-2 main protease. nih.gov
Benzothiazole and 1,3,4-oxadiazole-2-thione derivativesVarious RNA virusesScreened against several families of RNA viruses. nih.gov
Flavonoid-benzothiazole derivativesTobacco Mosaic Virus (TMV)One compound, L20, showed an EC50 of 90.5 µg/mL for curative activities against TMV, which was better than the commercial agent ningnanmycin. It is believed to work by binding to the TMV coat protein and stimulating the plant's immune system. researchgate.netcolab.ws
Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivativesHerpes Simplex Virus 1 (HSV-1)Showed potential antiviral effects with a 50–61% reduction in viral plaques. nih.gov
Benzothiazolyl-arylhydrazonesHerpes Simplex Virus 1 (HSV-1)Piperidinyl amidrazones possessed significant antiviral activity. nih.gov

Scaffolds for Anticancer Activity Screening

Benzothiazole derivatives represent a significant class of compounds with a broad spectrum of anticancer activities. researchgate.netnih.gov These scaffolds have been shown to be effective against various cancer cell lines through multiple mechanisms of action. researchgate.netnih.gov The versatility of the benzothiazole structure allows for the development of derivatives that can target specific pathways involved in cancer progression. frontiersin.org

One of the mechanisms by which benzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as EGFR and Raf kinases, which are often dysregulated in cancer. frontiersin.orgrsc.org Some derivatives have also been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. nih.gov

A wide array of benzothiazole-based compounds have been synthesized and evaluated for their antiproliferative activities. For example, hybrids of benzothiazole with other heterocyclic systems like 1,2,3-triazole and piperazine (B1678402) have shown potent activity against various human cancer cell lines, including those of the breast, colon, and esophagus. rsc.orgnih.govresearchgate.net The introduction of specific substituents, such as fluorine atoms, has been shown to enhance the cytotoxic activity of these compounds. nih.gov

The following table details research findings on the anticancer activity of selected benzothiazole derivatives.

Derivative TypeCancer Cell Line(s)Activity/FindingsReference(s)
Benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivativesT47D (breast cancer)Showed promising results with IC50 values of 13, 17, and 19 μM. rsc.org
Fluorinated 2-aryl benzothiazole derivativesMCF-7 (breast adenocarcinoma)Derivatives with hydroxyl substituents exhibited the best activity with GI50 values as low as 0.4 µM. nih.gov
1,2,3-Triazole benzothiazole derivativesKyse30, EC-109 (esophageal cancer)One compound, K18, exhibited potent proliferation inhibitory activity with IC50 values of 0.042 and 0.038 μM, respectively. It was found to inhibit tubulin polymerization. nih.gov
Benzothiazole-piperazine-1,2,3-triazole hybridsMCF7, T47D (breast), HCT116 (colon), Caco2 (colon)The majority of the synthesized compounds demonstrated moderate to potent activity against all the cancer cell lines examined. researchgate.net
2-(4-amino-3-methylphenyl) benzothiazoleVarious tumor cell linesDeveloped as an antitumor agent and its prodrug underwent phase 1 clinical trials. nih.gov
Oxadiazole-based benzothiazole derivativesCCRF-CEM (leukemia)Two derivatives exhibited remarkable activities against these cell lines. nih.gov

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 1,2,3-benzothiadiazol-7-ylmethanol is intrinsically linked to the ability to produce it and its precursors efficiently, sustainably, and in high yields. While the fundamental synthesis of the 1,2,3-benzothiadiazole (B1199882) ring via diazotization of 2-aminothiophenol (B119425) is well-established, future research should focus on more sophisticated and greener methodologies. wikipedia.orgontosight.ai

Key areas for development include:

Catalytic Systems: Exploring novel catalysts to improve reaction times and reduce waste. This includes investigating metal-free conditions and visible-light-promoted reactions, which have shown success for other benzothiazole (B30560) syntheses. mdpi.com

Flow Chemistry: Adapting synthetic protocols to continuous flow systems, which can offer superior control over reaction parameters, enhance safety, and allow for easier scalability.

Synthetic StrategyPotential AdvantagesResearch Focus
Green Catalysis Reduced environmental impact, lower costs, reusability.Development of heterogeneous catalysts (e.g., SnP₂O₇), biocatalysts (laccases), and photocatalysts. mdpi.com
C-H Activation Bypasses the need for pre-functionalized starting materials, improving atom economy.Direct arylation and functionalization of the benzothiadiazole core using palladium or other transition metal catalysts.
Microwave-Assisted Synthesis Drastically reduced reaction times, potential for improved yields.Optimization of solvent and temperature conditions for the cyclization and functionalization steps. mdpi.com

Exploration of New Derivative Classes with Tuned Properties

The true potential of this compound lies in its use as a platform for creating new classes of derivatives with precisely tailored properties. The hydroxymethyl group is a versatile handle for a wide range of chemical transformations, including esterification, etherification, and conversion to halides, enabling the attachment of diverse functional moieties.

Future exploration should target:

Donor-Acceptor (D-A) Systems: Coupling the electron-accepting 1,2,3-benzothiadiazole core with various electron-donating groups to create materials with specific optical and electronic properties for applications in organic electronics. nih.gov Replacing the 1,2,5-thiadiazole (B1195012) ring with a 1,2,3-thiadiazole (B1210528) ring can result in materials with a higher LUMO energy and a larger band gap. nih.gov

Oligomers and Polymers: Using the methanol (B129727) functional group as a point of polymerization to synthesize novel conjugated polymers. These materials are of significant interest for flexible electronics, sensors, and organic photovoltaics. ontosight.ai

Hybrid Materials: Integrating the benzothiadiazole unit with other heterocyclic systems, such as triazoles, carbazoles, or thiophenes, to create hybrid structures with emergent properties. ingentaconnect.comnih.gov

Derivative ClassTarget PropertyPotential Application
Ester & Ether Derivatives Tunable solubility, modified electronic character, liquid crystalline phases.Organic Thin-Film Transistors (OTFTs), solution-processable electronics. ingentaconnect.comnih.gov
Thiophene-Conjugated Systems Narrowed band gaps, enhanced charge transport.Organic Photovoltaics (OPVs), Near-Infrared (NIR) emitting OLEDs. nih.govresearchgate.net
Polymer-Tethered Derivatives Improved film-forming capabilities, mechanical flexibility.Flexible displays, wearable sensors, conductive polymers. ontosight.aiwikipedia.org

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships in new this compound derivatives requires the application of sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are essential for confirming chemical structures, a more profound insight into material performance necessitates a multi-faceted analytical approach.

Future research will increasingly rely on:

Spectroscopic and Electrochemical Analysis: Techniques such as UV-Vis and fluorescence spectroscopy are crucial for probing the photophysical properties, including absorption, emission, and intramolecular charge transfer (ICT) characteristics. researchgate.net Cyclic voltammetry is vital for determining HOMO/LUMO energy levels and assessing electrochemical stability. nih.gov

X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of molecular structure and detailed information about intermolecular packing in the solid state, which is critical for understanding charge transport in organic semiconductors. ontosight.ai

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting electronic structures, molecular orbitals (HOMO/LUMO), and optical properties, thereby guiding synthetic efforts and helping to interpret experimental results. nih.govresearchgate.netmdpi.com

Characterization TechniqueInformation GainedImportance for Research
Nuclear Magnetic Resonance (NMR) Elucidation of chemical structure and connectivity.Foundational for confirming the successful synthesis of new derivatives. ontosight.ai
X-Ray Diffraction (XRD) Determination of crystal structure and solid-state packing.Crucial for understanding charge mobility in semiconductor applications. ontosight.ai
Density Functional Theory (DFT) Calculation of electronic structure, orbital energies, and simulated spectra.Provides predictive power to guide the design of new materials with desired properties. mdpi.com
Femtosecond Transient Absorption Spectroscopy Probing of excited-state dynamics and charge transfer processes.Essential for understanding the efficiency of photovoltaic and photocatalytic systems.

Deepening Mechanistic Understanding of Reactivity and Function

To rationally design next-generation materials, a fundamental understanding of the reactivity of the 1,2,3-benzothiadiazole ring system and the influence of the 7-methanol substituent is essential. Research in this area should move beyond simple synthesis and characterization to probe the underlying mechanisms of key chemical reactions and physical processes.

Key research questions include:

How does the 1,2,3-thiadiazole isomer differ in reactivity from the more commonly studied 2,1,3-benzothiadiazole (B189464) in reactions like electrophilic substitution or cross-coupling? wikipedia.orgnih.gov

What is the mechanism of thermal or photochemical decomposition, and how can this be controlled to enhance material stability?

How does the position of the methanol group at the 7-position influence the electronic properties and reactivity of the fused ring system compared to other substitution patterns?

Mechanistic studies on the reaction of 1,2,3-benzothiadiazole with radicals have shown the formation of diarylsulphides and dibenzothiophens; further investigation is needed to control these pathways. rsc.org

Expansion into Emerging Application Areas in Chemical and Materials Science

While derivatives of the parent benzothiadiazole have been explored for various uses, the unique functional handle of this compound could enable its entry into new and emerging high-value applications.

Promising areas for future expansion include:

Organic Electronics: The strong electron-accepting nature of the benzothiadiazole core makes its derivatives prime candidates for n-type semiconductors in organic thin-film transistors (OTFTs), non-fullerene acceptors in organic solar cells, and emitters in organic light-emitting diodes (OLEDs). ontosight.aiontosight.airsc.org

Photocatalysis: Covalent Organic Frameworks (COFs) incorporating benzothiadiazole units have shown promise for photocatalytic hydrogen generation, suggesting that molecular derivatives could also be designed for light-driven chemical transformations. rsc.org

Sensing and Imaging: By attaching specific recognition units or fluorophores to the methanol group, new chemosensors could be developed for detecting ions or molecules through changes in fluorescence or color.

Emerging ApplicationRole of Benzothiadiazol-7-ylmethanol DerivativeResearch Goal
Organic Solar Cells As a non-fullerene acceptor (NFA) or part of a donor polymer.High power conversion efficiency, high open-circuit voltage, and good stability. rsc.org
Photocatalysis As a light-harvesting component in systems for green energy production.Efficient and stable photocatalysts for hydrogen evolution or CO₂ reduction. rsc.org
Bio-imaging As a core scaffold for fluorescent probes.Bright, photostable, and biocompatible probes for cellular imaging.
White OLEDs (WOLEDs) As a host or emitter material that emits light across a broad spectrum.Materials with emission from the green to red/near-IR range. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,2,3-benzothiadiazol-7-ylmethanol, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step routes. A common approach includes:

  • Nitration and reduction : Initial nitration of benzothiadiazole derivatives using conc. H₂SO₄ and KNO₃ at 130°C, followed by reduction with sodium sulfide in methanol/water (3:1) at 75°C .
  • Functional group interconversion : Methanol and SOCl₂ under reflux can introduce hydroxymethyl groups via esterification and subsequent hydrolysis .
  • Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF for azide reactions), temperature control to avoid side reactions, and catalyst selection (e.g., Fe₃O4@FU nanoparticles for imidazole synthesis, though specific adaptations are needed for benzothiadiazoles) .

Key validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How does the electronic structure of this compound influence its stability in organic photovoltaic (OPV) applications?

Answer:
The benzothiadiazole core exhibits strong electron-withdrawing properties due to its conjugated π-system and sulfur-nitrogen interactions, which enhance charge transport in OPVs. However, stability challenges arise from:

  • Degradation mechanisms : Photo-oxidation of the hydroxymethyl group under UV exposure, leading to carbonyl formation and reduced device efficiency .
  • Mitigation strategies : Introduce sterically hindered substituents (e.g., alkyl chains) to protect the hydroxymethyl group or employ encapsulation with UV-stable polymers .
  • Computational validation : Density functional theory (DFT) can predict HOMO/LUMO levels and identify vulnerable sites for oxidative damage .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm). Confirm spin-spin coupling patterns to distinguish regioisomers .
    • FT-IR : Identify O-H stretches (3200–3600 cm⁻¹) and C-S/C-N vibrations (600–800 cm⁻¹) .
  • Crystallography : Employ SHELXTL or SHELXL for single-crystal refinement. Resolve potential twinning issues via the HKLF 5 command in SHELXL .

Advanced: How can researchers resolve contradictory thermochemical data for this compound?

Answer:
Discrepancies in enthalpy (ΔH) or heat capacity (Cp) often arise from impurities or measurement techniques. Methodological solutions include:

  • Cross-validation : Compare differential scanning calorimetry (DSC) data with gas-phase values from NIST Chemistry WebBook .
  • Computational calibration : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate thermodynamic parameters and reconcile experimental vs. theoretical values .
  • Sample purity : Ensure >99% purity via recrystallization (ethanol/water) and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What solvent systems are optimal for purifying this compound?

Answer:

  • Recrystallization : Use ethanol/water (3:1) for high yield, as methanol may solubilize impurities .
  • Distillation : For liquid intermediates, employ fractional distillation with a Vigreux column (boiling range 80–100°C under reduced pressure) .
  • Chromatography : Use silica gel columns with ethyl acetate/hexane (1:4) for polar impurities .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:
The hydroxymethyl group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Coordination : The hydroxyl oxygen binds to Pd(0), facilitating oxidative addition to aryl halides .
  • Side reactions : Competing oxidation to carboxylic acids can occur; suppress this by using anhydrous conditions and triphenylphosphine as a stabilizing ligand .
  • Kinetic analysis : Monitor reaction progress via in situ IR to optimize catalyst loading (typically 5 mol% PdCl₂(PPh₃)₂) .

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